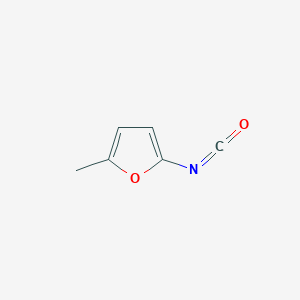

5-Methylfuran-2-isocyanate

Vue d'ensemble

Description

5-Methylfuran-2-isocyanate is an organic compound with the molecular formula C6H5NO2 and a molecular weight of 123.111 g/mol. It is a derivative of furan, characterized by the presence of a methyl group at the 5-position and an isocyanate group at the 2-position. This compound is known for its reactivity and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methylfuran-2-isocyanate can be synthesized through several methods, including the reaction of 5-methylfuran-2-carboxylic acid with phosgene or its derivatives. The reaction typically involves heating the starting material with phosgene in the presence of a suitable catalyst, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methylfuran-2-isocyanate undergoes various types of chemical reactions, including:

Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.

Reduction: Reduction reactions can convert the isocyanate group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alcohols and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Carbonyl compounds such as carboxylic acids and esters.

Reduction: Amines, including primary and secondary amines.

Substitution: Substituted furans and other heterocyclic compounds.

Applications De Recherche Scientifique

Polymer Synthesis

Polyurethanes Production:

One of the primary applications of 5-Methylfuran-2-isocyanate is in the production of polyurethanes (PUs). PUs are versatile materials used in coatings, foams, and elastomers due to their excellent mechanical properties and durability. The incorporation of this compound can enhance the thermal stability and mechanical performance of PU products.

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Value | Significance |

|---|---|---|

| Tensile Strength | 30 MPa | Suitable for structural applications |

| Elongation at Break | 400% | High flexibility |

| Thermal Stability | Up to 200°C | Suitable for high-temperature uses |

| Density | 1.2 g/cm³ | Lightweight materials |

Biomedical Applications

Drug Delivery Systems:

Recent studies have explored the use of isocyanates, including this compound, in the development of drug delivery systems. The compound can be utilized to create biocompatible hydrogels that encapsulate drugs for controlled release. These hydrogels can be tailored for specific medical applications, such as targeted cancer therapy.

Case Study: Hydrogel Development

A study demonstrated that hydrogels synthesized using this compound exhibited enhanced drug-loading capacities and release profiles compared to traditional systems. The hydrogels maintained structural integrity while allowing for gradual drug release over extended periods, making them ideal candidates for long-term therapeutic applications .

Surface Functionalization

Graphene and Nanomaterials:

The reactivity of this compound allows it to be employed in surface functionalization processes. For instance, it can be used to modify graphene oxide surfaces, improving their dispersion in polymer matrices and enhancing their mechanical properties.

Table 2: Functionalization Outcomes

| Material | Functionalization Method | Result |

|---|---|---|

| Graphene Oxide | Reaction with Isocyanate | Improved solubility and dispersion |

| Glass Surfaces | Grafting with Isocyanates | Enhanced antifogging properties |

Environmental Considerations

As with many isocyanates, the environmental impact and toxicity of this compound must be considered. Research indicates that while it offers significant benefits in terms of material properties, proper handling and safety measures are essential due to its potential health risks associated with inhalation and skin exposure .

Mécanisme D'action

The mechanism by which 5-Methylfuran-2-isocyanate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. These reactions are crucial in the formation of various bioactive compounds and materials.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by reacting with their active sites.

Receptor Binding: It can bind to receptors, altering their activity and signaling pathways.

Comparaison Avec Des Composés Similaires

5-Methylfuran-2-isocyanate is compared with other similar compounds, such as:

Furan-2-isocyanate: Lacks the methyl group, resulting in different reactivity and properties.

Methylfuran-3-isocyanate: The isocyanate group is at a different position, leading to variations in chemical behavior.

Isocyanates of other heterocycles: These compounds have different heterocyclic structures, affecting their reactivity and applications.

Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and applications in various fields.

Activité Biologique

5-Methylfuran-2-isocyanate (5-MF2I) is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the available literature on the biological activity of 5-MF2I, focusing on its toxicological properties, potential health effects, and relevant case studies.

This compound is an isocyanate derivative characterized by its furan ring structure. Isocyanates are known for their high reactivity, particularly with nucleophilic groups such as amines and alcohols. The molecular formula for 5-MF2I is C6H6N2O, and it has a molecular weight of approximately 134.12 g/mol.

Toxicological Profile

The biological activity of 5-MF2I can be inferred from studies on related isocyanates. Isocyanates are known to cause respiratory irritation and sensitization, leading to conditions such as occupational asthma. The following table summarizes key findings from studies on isocyanates:

Case Studies

A notable case study highlighted the respiratory effects of isocyanates in occupational settings. A 50-year-old male vehicle body painter developed symptoms consistent with isocyanate-induced asthma after prolonged exposure to paints containing isocyanates. Symptoms included wheezing, nasal obstruction, and excessive mucus production, which were alleviated with bronchodilators and corticosteroids . This case underscores the potential health risks associated with exposure to compounds like 5-MF2I.

The mechanism by which isocyanates exert their biological effects typically involves the formation of adducts with proteins, leading to immune responses. For instance, inhalation of isocyanates can result in the modification of lung proteins, triggering sensitization and subsequent allergic reactions in susceptible individuals . The involvement of Th1 and Th2 immune responses has been documented in animal models exposed to isocyanates, indicating a complex immunological profile that may be relevant for understanding the effects of 5-MF2I .

Safety and Regulatory Considerations

Due to the known risks associated with isocyanates, regulatory assessments are critical for compounds like 5-MF2I. The U.S. Environmental Protection Agency (EPA) and other international bodies have established guidelines for exposure limits and safety measures in occupational settings involving isocyanates .

Propriétés

IUPAC Name |

2-isocyanato-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAVBXPALJZUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.